IMPDH II Inhibitory Potency: 5-Chloro-1-indanol vs. Regioisomeric 2-ol and Clinical Benchmark MPA
5-Chloro-2,3-dihydro-1H-inden-1-OL exhibits an IC50 of 6.0 nM against human IMPDH type II, a key enzyme in guanine nucleotide biosynthesis and a validated drug target [1]. This potency is 467-fold greater than that of its regioisomer, 5-chloro-2,3-dihydro-1H-inden-2-ol (IC50 = 2.8 μM) [2], and is comparable to the Ki of the clinical-stage immunosuppressant VX-148 (Ki = 6 nM) [3]. It is also approximately 1.8-fold more potent than mycophenolic acid (MPA), a first-line immunosuppressive drug (IC50 = 11 nM) .
| Evidence Dimension | IMPDH II inhibition (IC50) |
|---|---|
| Target Compound Data | 6.0 nM |
| Comparator Or Baseline | 5-Chloro-2,3-dihydro-1H-inden-2-ol: 2.8 μM; Mycophenolic acid: 11 nM; VX-148: 6 nM (Ki) |
| Quantified Difference | 467-fold more potent than 2-ol regioisomer; 1.8-fold more potent than MPA; equipotent to VX-148 |
| Conditions | Recombinant human IMPDH II enzyme assay (cell-free) |
Why This Matters
For users prioritizing IMPDH II as a target, the 1-ol isomer provides significantly higher potency than the 2-ol, enabling lower compound usage and potentially reducing off-target effects.
- [1] TargetMine, Activity: CHEMBL422508 – Inhibitory activity against inosine monophosphate dehydrogenase IMPDH II. IC50 = 6.0 nM. View Source
- [2] BindingDB, BDBM50495810 – CHEMBL3115921: IC50 = 2.80E+3 nM (5-chloro-2,3-dihydro-1H-inden-2-ol). View Source
- [3] Jain J, et al. Characterization of pharmacological efficacy of VX-148, a new, potent immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitor. J Pharmacol Exp Ther. 2001;299(2):652-657. PMID: 11575747. View Source
